molecular formula C16H12N6O2S B12495046 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 933239-71-5

5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12495046
CAS No.: 933239-71-5
M. Wt: 352.4 g/mol
InChI Key: WULLLXCYYQPKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a hydrazinylidene group and a sulfanylidene diazinane ring

Preparation Methods

The synthesis of 5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves a multi-step process. One common method includes the following steps:

    Nucleophilic Substitution Reaction: The intermediate 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized by a nucleophilic substitution reaction.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol. The mixture is stirred at room temperature and then refluxed at 78°C.

Chemical Reactions Analysis

5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique structure and diverse range of applications. Similar compounds include:

This compound’s unique combination of functional groups and structural features makes it a valuable tool in various fields of scientific research.

Properties

CAS No.

933239-71-5

Molecular Formula

C16H12N6O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H12N6O2S/c23-14-13(15(24)18-16(25)17-14)22-21-12-8-6-11(7-9-12)20-19-10-4-2-1-3-5-10/h1-9H,(H3,17,18,23,24,25)

InChI Key

WULLLXCYYQPKIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NC(=S)NC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.